molecular formula C18H15N5OS B2412864 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034613-18-6

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2412864
CAS No.: 2034613-18-6
M. Wt: 349.41
InChI Key: AABQFCBXNUMVHP-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyrazine, and an acetamide . It has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazine is a six-membered ring containing two nitrogen atoms. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research by Chkirate et al. (2019) detailed the synthesis of pyrazole-acetamide derivatives used to construct Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, highlighting their potential in the development of novel antioxidant agents Chkirate et al., 2019.

Insecticidal Properties

A study by Fadda et al. (2017) utilized a cyano-N-acetamide precursor for synthesizing various heterocycles, including thiophene derivatives, showing insecticidal activity against the cotton leafworm. This showcases the compound's relevance in agricultural chemistry for pest control Fadda et al., 2017.

Antibacterial Activity

Gullapelli et al. (2014) focused on the synthesis of benzimidazole-based pyramidine derivatives, including compounds similar to the one , and tested them for antibacterial activity. Their findings contribute to the search for new antibacterial agents Gullapelli et al., 2014.

Mechanism of Action

The compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This suggests that it may interact with the ACAT enzyme to inhibit its activity, although the exact mechanism of action is not detailed in the retrieved papers.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-17(11-23-12-22-13-4-1-2-5-15(13)23)21-10-14-18(20-8-7-19-14)16-6-3-9-25-16/h1-9,12H,10-11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABQFCBXNUMVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NC=CN=C3C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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